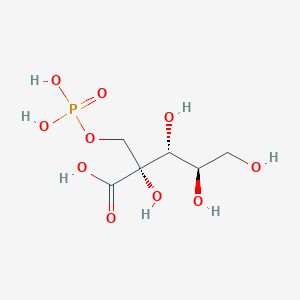
2-Carboxy-D-arabinitol 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a small molecule that has been found to play a crucial role in regulating photosynthesis in plants. It was first discovered in the 1970s, and since then, it has been the subject of extensive scientific research.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Plant Metabolism
2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a naturally occurring inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase (rubisco), a critical enzyme in photosynthesis. Kingston-Smith et al. (1992) and Servaites (1990) discuss the role of CA1P in regulating rubisco activity, highlighting its function as a diurnal modulator. The tight binding of CA1P to rubisco catalytic sites is attributed to its structural similarity to the transition state intermediate of the carboxylase reaction (Kingston-Smith, Major, Parry, & Keys, 1992); (Servaites, 1990).
Synthesis and Purification Processes
The synthesis and purification of CA1P have been explored by Gutteridge, Reddy, and Lorimer (1989). They synthesized CA1P from 2'-carboxy-D-arabinitol 1,5-bisphosphate and analyzed it using 31P n.m.r, contributing to a better understanding of its chemical properties (Gutteridge, Reddy, & Lorimer, 1989).
Interaction with Ribulosebisphosphate Carboxylase/Oxygenase
Pierce, Tolbert, and Barker (1980) investigated the interaction of ribulosebisphosphate carboxylase/oxygenase with 2-C-carboxy-D-arabinitol 1,5-bisphosphate, an analog of CA1P. They found that these compounds exhibit competitive inhibition with respect to ribulose 1,5-bisphosphate, providing insights into the enzyme's catalysis mechanism (Pierce, Tolbert, & Barker, 1980).
Carbon Incorporation in Plants
Andralojc et al. (1994) studied the incorporation of carbon from photosynthetic products into CA1P and 2-carboxyarabinitol in the French bean Phaseolus vulgaris, showing how these compounds are synthesized and utilized within plant metabolism (Andralojc, Dawson, Parry, & Keys, 1994).
Role in Plant Rubisco Regulation
A study by Andralojc et al. (2012) on CA1P phosphatase suggests a wider role for this enzyme in plant Rubisco regulation. They identified and cloned genes for CA1Pase from various plants and analyzed its substrate specificity, indicating a potential role in removing 'misfire' products of Rubisco (Andralojc, Madgwick, Tao, Keys, Ward, Beale, Loveland, Jackson, Willis, & Gutteridge, 2012).
Regulation of Rubisco Activity
Seemann, Kobza, and Moore (1990) detail how the metabolism of CA1P plays a significant role in the light-dependent regulation of Rubisco activity in various plant species. The study delves into the differences in species' capacities to accumulate CA1P and its effect on Rubisco's catalytic site (Seemann, Kobza, & Moore, 1990).
Eigenschaften
CAS-Nummer |
106777-19-9 |
|---|---|
Produktname |
2-Carboxy-D-arabinitol 1-phosphate |
Molekularformel |
C6H13O10P |
Molekulargewicht |
276.14 g/mol |
IUPAC-Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H13O10P/c7-1-3(8)4(9)6(12,5(10)11)2-16-17(13,14)15/h3-4,7-9,12H,1-2H2,(H,10,11)(H2,13,14,15)/t3-,4-,6-/m1/s1 |
InChI-Schlüssel |
UJTMIRNFEXKGMS-ZMIZWQJLSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |
Andere CAS-Nummern |
106777-19-9 |
Synonyme |
1-PAC 2-carboxy-D-arabinitol 1-phosphate 2-carboxyarabinitol 1-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)









![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)
